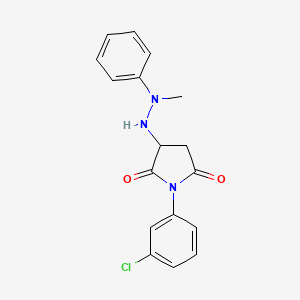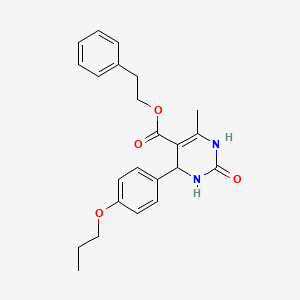![molecular formula C13H17Cl2NO B4982685 2,4-dichloro-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4982685.png)
2,4-dichloro-6-[(3-methyl-1-piperidinyl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-6-[(3-methyl-1-piperidinyl)methyl]phenol, commonly known as triclosan, is an antimicrobial agent that has been widely used in personal care products, such as soaps, toothpaste, and deodorants, as well as in household products, such as cleaning agents and plastics. Triclosan has been the subject of extensive scientific research due to its potential impact on human health and the environment.
Mechanism of Action
Triclosan works by inhibiting the activity of an enzyme called enoyl-acyl carrier protein reductase, which is essential for the synthesis of fatty acids in bacteria. This inhibition leads to the disruption of bacterial cell membranes and ultimately results in cell death.
Biochemical and Physiological Effects:
Triclosan has been found to have a number of biochemical and physiological effects on both bacteria and human cells. In bacteria, triclosan has been shown to alter the expression of genes involved in fatty acid synthesis, as well as to induce the formation of persister cells, which are highly resistant to antibiotics. In human cells, triclosan has been found to interfere with hormone signaling pathways and to have potential endocrine-disrupting effects.
Advantages and Limitations for Lab Experiments
Triclosan has been widely used as a laboratory tool to study bacterial physiology and to screen for potential antimicrobial compounds. Its advantages include its broad-spectrum antimicrobial activity and its ability to inhibit the growth of both gram-positive and gram-negative bacteria. However, triclosan has also been found to have limitations, such as its potential to induce the formation of persister cells and its potential to interfere with the results of certain assays.
Future Directions
There are several areas of future research related to triclosan. One area of interest is the development of new antimicrobial compounds that target the same enzyme as triclosan but with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential health and environmental impacts of triclosan and other antimicrobial agents, including their effects on microbial communities and their potential to promote antibiotic resistance. Finally, there is a need for further research into the mechanisms of action of triclosan and its effects on human cells.
Synthesis Methods
Triclosan is synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with formaldehyde and the subsequent reaction of the resulting intermediate with 3-methyl-1-piperidinecarboxylic acid. The final product is purified through recrystallization.
Scientific Research Applications
Triclosan has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been investigated for its potential use in medical devices, such as catheters and wound dressings, to prevent infections.
properties
IUPAC Name |
2,4-dichloro-6-[(3-methylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c1-9-3-2-4-16(7-9)8-10-5-11(14)6-12(15)13(10)17/h5-6,9,17H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISPVDIVGKGSIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-acetyl-5-[4-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4982602.png)

![N-{[(4-butylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4982647.png)

![dimethyl 2-[8-ethoxy-2,2-dimethyl-1-(4-methylbenzoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4982657.png)



![methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoate](/img/structure/B4982678.png)
![3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4982684.png)
![methyl 4-oxo-4-[({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]butanoate](/img/structure/B4982688.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4982701.png)

![3-(2-chlorophenyl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4982714.png)